molecular formula C26H49NO B12661074 Ethylhexadecyldimethylammonium phenolate CAS No. 85940-59-6

Ethylhexadecyldimethylammonium phenolate

Cat. No.: B12661074
CAS No.: 85940-59-6
M. Wt: 391.7 g/mol
InChI Key: OLVQJAVLGPPFLN-UHFFFAOYSA-M
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Preparation Methods

The synthesis of ethylhexadecyldimethylammonium phenolate involves the reaction of ethylhexadecyldimethylammonium bromide with sodium phenolate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethylhexadecyldimethylammonium phenolate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethylhexadecyldimethylammonium phenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium phenolate involves its interaction with cellular membranes and proteins. It can modulate the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. The compound’s effects are mediated through its binding to molecular targets, such as ion channels and transporters, which influence various physiological processes .

Comparison with Similar Compounds

Ethylhexadecyldimethylammonium phenolate can be compared with other quaternary ammonium compounds, such as:

    Benzalkonium chloride: Known for its antimicrobial properties and use in disinfectants.

    Cetyltrimethylammonium bromide: Commonly used as a surfactant and in DNA extraction protocols.

    Didecyldimethylammonium chloride: Used in disinfectants and as a biocide.

This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities.

Properties

CAS No.

85940-59-6

Molecular Formula

C26H49NO

Molecular Weight

391.7 g/mol

IUPAC Name

ethyl-hexadecyl-dimethylazanium;phenoxide

InChI

InChI=1S/C20H44N.C6H6O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-6-4-2-1-3-5-6/h5-20H2,1-4H3;1-5,7H/q+1;/p-1

InChI Key

OLVQJAVLGPPFLN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)[O-]

Origin of Product

United States

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